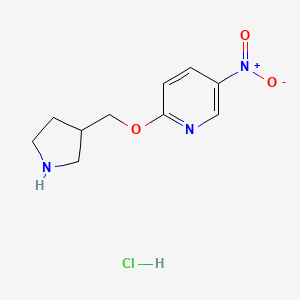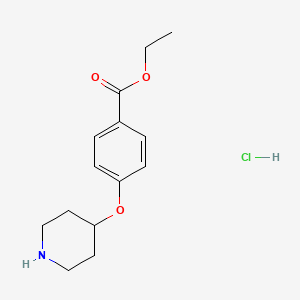![molecular formula C16H26ClNO B1397674 3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride CAS No. 1220030-77-2](/img/structure/B1397674.png)
3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride
Vue d'ensemble
Description
“3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in recent years .Molecular Structure Analysis
The molecular formula of “3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride” is C17H28ClNO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of “3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride” is 297.87 g/mol .Applications De Recherche Scientifique
Synthesis and Polymer Applications
- Novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including 3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride, have been synthesized and characterized for polymer applications. These compounds were used to copolymerize with styrene, showing the versatility of this chemical in polymer chemistry (Reddy et al., 2021).
Chemical Synthesis and Optimization
- The compound has been involved in various synthesis processes, demonstrating its utility in organic chemistry. For instance, it has been used in the synthesis of 4-Chloropiperidine Hydrochloride, showcasing its role in the formation of chlorinated organic compounds (Zhang, 2010).
- It's also a key intermediate in the synthesis of Vandetanib, an anti-cancer drug. The compound was synthesized through a multi-step process, highlighting its importance in pharmaceutical synthesis (Min Wang et al., 2015).
Material Science and Photostabilization
- In material science, specifically in the domain of photo- and thermal-stabilization of polymers, tert-butyl phenylcyanoacrylates have been investigated. The compounds were used in reactions with toluene-2,4-diisocyanate to prepare new combined phenol/HAS (hindered amine stabilizers), proving the compound's relevance in enhancing material properties (Mosnáček et al., 2003).
Pharmaceutical Applications
- The compound has been a part of the synthetic pathway for various pharmaceutical intermediates, such as in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, emphasizing its role in the development of pharmaceutical agents (Min Wang et al., 2015).
Pharmacokinetic Studies
- The compound has also been part of pharmacokinetic studies, such as in the metabolite identification of HM781-36B, a new tyrosine kinase inhibitor. This signifies the compound's utility in understanding the metabolic pathways of new drugs (Kim et al., 2013).
Orientations Futures
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The discovery and biological evaluation of potential drugs containing the piperidine moiety are among the latest scientific advances .
Propriétés
IUPAC Name |
3-(4-tert-butyl-2-methylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12-10-13(16(2,3)4)7-8-15(12)18-14-6-5-9-17-11-14;/h7-8,10,14,17H,5-6,9,11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVKJOISDPBZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride | |
CAS RN |
1220030-77-2 | |
| Record name | Piperidine, 3-[4-(1,1-dimethylethyl)-2-methylphenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1397592.png)
![Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1397593.png)
![2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397596.png)
![4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397600.png)



![2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397604.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397607.png)
![3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397608.png)
![4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1397609.png)


![3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397614.png)